

3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

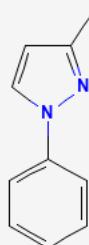
Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

Cat. No.: B072811

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals


Abstract

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their derivatives are integral to many pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on a specific derivative, **3-Methyl-1-phenyl-1H-pyrazole**, providing a detailed overview of its chemical identity, structural characteristics, synthesis, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure and Nomenclature

The compound **3-Methyl-1-phenyl-1H-pyrazole** is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Chemical Structure:

IUPAC Name: **3-methyl-1-phenyl-1H-pyrazole**[\[1\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **3-Methyl-1-phenyl-1H-pyrazole** (CAS No: 1128-54-7) are summarized below. This information is critical for its identification, purification, and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
Exact Mass	158.084398327 Da	[1]
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (s), 2.37 (s, 3H)	[2]
Mass Spectrometry	(GC-MS, EI) m/z: 158 (M ⁺ , 100.0%), 157 (47.9%), 130 (17.0%), 90 (8.8%), 77 (20.1%)	[2]
Infrared (IR)	(Vapor Phase) Major peaks include those corresponding to C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations.	[1]

Experimental Protocols

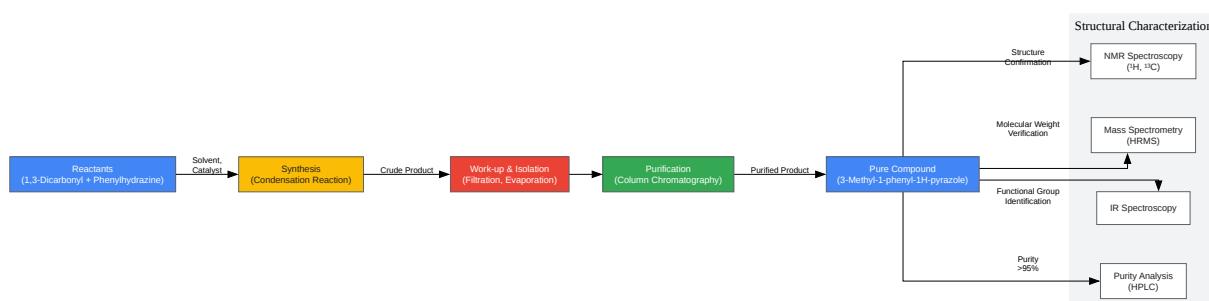
The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

- 1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)
- Phenylhydrazine
- Ethanol (Solvent)
- Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)
- Silica gel for column chromatography


Procedure:

- A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
- Ethanol (10 mL) is added as the solvent.
- A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the catalyst is filtered off from the reaction mixture.
- The solvent is evaporated under reduced pressure to obtain the crude product.
- The crude product is purified by column chromatography over silica gel to afford the pure pyrazole derivative.^[3]

Note: While the provided reference outlines the general synthesis of various pyrazoles, the specific 1,3-dicarbonyl precursor for **3-Methyl-1-phenyl-1H-pyrazole** would be 1-phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be required for this specific isomer.

Workflow and Process Visualization

The synthesis and characterization of a novel heterocyclic compound like **3-Methyl-1-phenyl-1H-pyrazole** follows a structured workflow from initial reaction to final analysis. This process ensures the identity, purity, and structural integrity of the synthesized molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Biological and Pharmacological Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities.^[4] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.^[5] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While specific quantitative biological data for **3-Methyl-1-phenyl-1H-pyrazole** is not extensively reported in public literature, its structural motif is of significant interest. It often serves as a key intermediate or starting material for the synthesis of more complex, biologically active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-inflammatory and analgesic properties.^[6] Researchers often modify the core structure of compounds like **3-Methyl-1-phenyl-1H-pyrazole** to optimize activity against specific biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYL-1-PHENYL PYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072811#3-methyl-1-phenyl-1h-pyrazole-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com